molecular formula C10H8ClNO2 B13671353 6-Chloro-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one

6-Chloro-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No.: B13671353
M. Wt: 209.63 g/mol
InChI Key: OQVNXHRPWOMBEO-UHFFFAOYSA-N
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Description

6-Chloro-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a chloro substituent at the 6th position and two methyl groups at the 2nd and 8th positions The oxazine ring is fused with a benzene ring, forming a benzo[d][1,3]oxazin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of anthranilic acid derivatives with orthoesters in the presence of a catalyst. One common method includes refluxing a mixture of anthranilic acid with acetic anhydride in acetic acid . The reaction conditions often involve heating the reactants to facilitate the formation of the oxazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro analogs.

    Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dihydro analogs. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For instance, in cancer research, the compound has been shown to inhibit cell proliferation by targeting enzymes involved in cell division . The exact molecular pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

6-chloro-2,8-dimethyl-3,1-benzoxazin-4-one

InChI

InChI=1S/C10H8ClNO2/c1-5-3-7(11)4-8-9(5)12-6(2)14-10(8)13/h3-4H,1-2H3

InChI Key

OQVNXHRPWOMBEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(OC2=O)C)Cl

Origin of Product

United States

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